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Introduction

β-Casomorphins (BCMs) are opioid peptides derived from the enzymatic digestion of the β-

casein protein found in milk and dairy products.[1][2] The most common and studied of these is

β-casomorphin-7 (BCM-7), a heptapeptide that is primarily released from the A1 variant of β-

casein during digestion or food processing, such as cheese ripening.[1][3] Given its potential

physiological effects, the accurate extraction and quantification of BCM-7 in cheese are of

significant interest to researchers in nutrition, food science, and drug development. This

application note provides a detailed protocol for the extraction of BCM-7 from various cheese

samples and its subsequent quantification using High-Performance Liquid Chromatography-

Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The protocol involves the extraction of peptides from a homogenized cheese sample using

either an aqueous or a solvent-based method. The resulting extract is then purified and

concentrated using solid-phase extraction (SPE) to remove interfering substances. Finally, the

purified extract is analyzed by reverse-phase HPLC-MS/MS, which allows for the highly

selective and sensitive quantification of BCM-7. For studies investigating the release of BCM-7

under physiological conditions, an in-vitro gastrointestinal digestion protocol is also provided.

Experimental Protocols
Sample Preparation
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1.1. Obtain a representative sample of the cheese to be analyzed. 12. Remove the rind and

grate or finely chop the cheese. 1.3. Homogenize the cheese sample to a uniform consistency.

This can be achieved using a food processor or a laboratory homogenizer. 1.4. Store the

homogenized sample in an airtight container at -20°C until extraction.

Extraction of β-Casomorphin-7
Two primary methods for the extraction of BCM-7 from cheese are presented below. The

choice of method may depend on the cheese matrix and laboratory resources.

2.1. Aqueous Extraction Method

This method is suitable for a wide range of cheese types and is a simpler, more

environmentally friendly option.

Weigh 10 g of the homogenized cheese sample into a 50 mL centrifuge tube.

Add 20 mL of deionized water.

Vortex vigorously for 2 minutes to ensure thorough mixing.

Incubate the mixture at 40°C for 1 hour with constant agitation.

Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.

Carefully collect the aqueous supernatant, avoiding the fat layer at the top and the solid

pellet at the bottom.

Filter the supernatant through a 0.45 µm syringe filter into a clean tube.

The filtered extract is now ready for solid-phase extraction or direct HPLC-MS/MS analysis if

further cleanup is not required.

2.2. Chloroform-Methanol Extraction Method

This method is effective for cheeses with high-fat content and can aid in the removal of lipids

that may interfere with subsequent analysis.[2]
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Weigh 5 g of the homogenized cheese sample into a 50 mL centrifuge tube.

Add 10 mL of a chloroform:methanol (2:1, v/v) solution.

Vortex vigorously for 5 minutes.

Add 5 mL of deionized water and vortex for another 2 minutes.

Centrifuge the mixture at 5,000 x g for 15 minutes at 4°C to separate the layers.

Three layers will be visible: an upper aqueous-methanol layer, a protein disc at the interface,

and a lower chloroform layer.

Carefully collect the upper aqueous-methanol layer containing the peptides.

The extract can be dried under a stream of nitrogen and reconstituted in a suitable buffer for

further purification or analysis.

Solid-Phase Extraction (SPE) Cleanup
For cleaner samples and to concentrate the peptides of interest, an SPE step is recommended.

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of

deionized water.

Load the filtered cheese extract onto the conditioned cartridge.

Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar

impurities.

Elute the peptides with 5 mL of 80% acetonitrile in water.

Dry the eluted fraction under a stream of nitrogen or by lyophilization.

Reconstitute the dried peptide extract in a suitable volume of the initial mobile phase for

HPLC-MS/MS analysis.

HPLC-MS/MS Quantification of β-Casomorphin-7
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4.1. HPLC Conditions

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 40% B over 15 minutes is a good starting point and

can be optimized.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5-10 µL.

4.2. Mass Spectrometry Conditions

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Precursor Ion (m/z): For BCM-7 (YPFPGPI), the [M+H]+ ion is approximately 790.4 m/z.

Product Ions (m/z): Common product ions for BCM-7 fragmentation include those

corresponding to y- and b-ions (e.g., y6, b6, y5). Specific transitions should be optimized for

the instrument being used. For example, two abundant fragmentation ions for BCM-7 are y4

(m/z 383.1) and y5 (m/z 530.0).[4]

Internal Standard: For accurate quantification, the use of a stable isotope-labeled BCM-7

internal standard is highly recommended.

In-Vitro Gastrointestinal Digestion (INFOGEST Protocol)
This protocol simulates the digestion of cheese in the human gastrointestinal tract to assess

the release of BCM-7.[5]

5.1. Oral Phase
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Mix 5 g of homogenized cheese with 3.5 mL of simulated salivary fluid (SSF).

Add 0.5 mL of human salivary α-amylase solution (1500 U/mL).

Add 25 µL of 0.3 M CaCl2.

Add 975 µL of water.

Adjust pH to 7.0 and incubate at 37°C for 2 minutes with gentle mixing.

5.2. Gastric Phase

To the oral bolus, add 7.5 mL of simulated gastric fluid (SGF).

Add 1.6 mL of porcine pepsin solution (2000 U/mL).

Add 5 µL of 0.3 M CaCl2.

Add 695 µL of water.

Adjust pH to 3.0 with 1 M HCl.

Incubate at 37°C for 2 hours with constant mixing.

5.3. Intestinal Phase

To the gastric chyme, add 11 mL of simulated intestinal fluid (SIF).

Add 5.0 mL of pancreatin solution (800 U/mL).

Add 2.5 mL of bile extract solution (160 mM).

Add 40 µL of 0.3 M CaCl2.

Add 1.51 mL of water.

Adjust pH to 7.0 with 1 M NaOH.

Incubate at 37°C for 2 hours with constant mixing.
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After incubation, inactivate enzymes by heating at 95°C for 5 minutes.

The digest can then be processed for BCM-7 extraction and analysis as described above.

Data Presentation
The following tables summarize the reported concentrations of β-casomorphin-7 in various

cheese types.

Table 1: β-Casomorphin-7 Content in Different Cheese Varieties

Cheese Type
β-Casomorphin-7 Content
(µg/g or mg/kg)

Reference

Blue Cheese >20 µg/g [6]

Gorgonzola up to 7.63 mg/kg [7]

Brie 0.15 - 15 µg/g [1]

Cheddar 0.11 µg/g [1]

Gouda <0.07 µg/g [6]

Fontina 0.01 - 0.11 µg/g [1]

Mozzarella Not Detected [6]

Table 2: Release of β-Casomorphin-7 from Cheeses after In-Vitro Gastrointestinal Digestion

Cheese Type
BCM-7 after Gastric
Phase (mg/kg)

BCM-7 after
Intestinal Phase
(mg/kg)

Reference

Cheddar 0.25 0.12 - 1.26 [7]

Gorgonzola 2.87 0.12 - 1.26 [7]

Maasdam Not Detected 0.12 - 1.26 [7]

Grana Padano Not Detected 0.12 [7]
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Caption: Overall experimental workflow for the extraction and analysis of β-casomorphin-7 from

cheese.
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Caption: Schematic of the HPLC-MS/MS system for β-casomorphin-7 quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10794742#protocol-for-extracting-beta-casomorphin-
from-cheese-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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